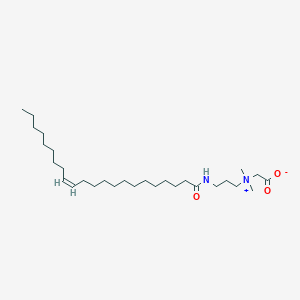
Erucamidopropyl betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erucamidopropyl betaine is a zwitterionic surfactant derived from erucic acid and dimethylaminopropylamine. It is commonly used in personal care products, such as shampoos and conditioners, due to its excellent foaming and conditioning properties. The compound has a molecular formula of C29H56N2O3 and a molecular weight of 480.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erucamidopropyl betaine is synthesized through the reaction of erucic acid with dimethylaminopropylamine, followed by quaternization with chloroacetic acid. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous processing techniques. The process begins with the esterification of erucic acid, followed by amidation and quaternization. The final product is purified through distillation and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Erucamidopropyl betaine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form erucamidopropyl dimethyl amine oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Erucamidopropyl dimethyl amine oxide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Erucamidopropyl betaine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology techniques due to its mild surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in enhanced oil recovery processes and as a component in fracturing fluids.
Mechanism of Action
Erucamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The compound interacts with cell membranes and proteins, altering their structure and function. In molecular biology, it helps to reduce the formation of DNA secondary structures, improving amplification efficiency in polymerase chain reactions.
Comparison with Similar Compounds
Similar Compounds
Cocamidopropyl betaine: Derived from coconut oil and dimethylaminopropylamine, commonly used in personal care products.
Erucamidopropyl dimethyl amine oxide: An oxidized form of erucamidopropyl betaine, used in similar applications.
Oleamidopropyl betaine: Derived from oleic acid, used in personal care and industrial applications.
Uniqueness
This compound is unique due to its long erucic acid chain, which provides enhanced conditioning and foaming properties compared to shorter-chain analogs like cocamidopropyl betaine. Its ability to function effectively in high-salinity environments makes it particularly valuable in enhanced oil recovery applications .
Properties
CAS No. |
224635-63-6 |
|---|---|
Molecular Formula |
C29H56N2O3 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-[3-[[(Z)-docos-13-enoyl]amino]propyl-dimethylazaniumyl]acetate |
InChI |
InChI=1S/C29H56N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28(32)30-25-23-26-31(2,3)27-29(33)34/h11-12H,4-10,13-27H2,1-3H3,(H-,30,32,33,34)/b12-11- |
InChI Key |
GEGGDDNVHQPTCS-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















